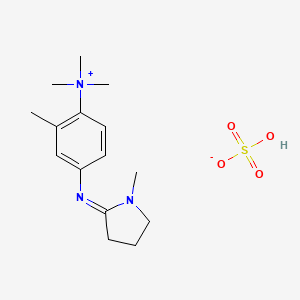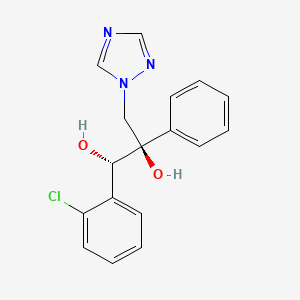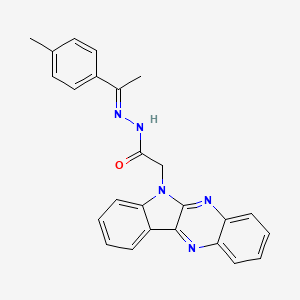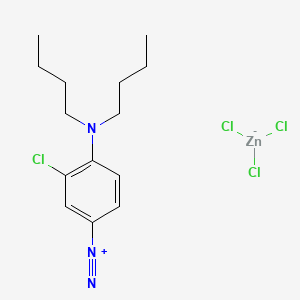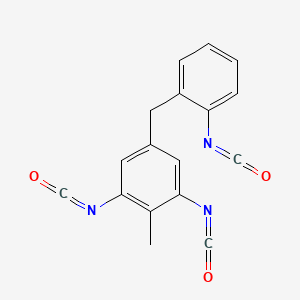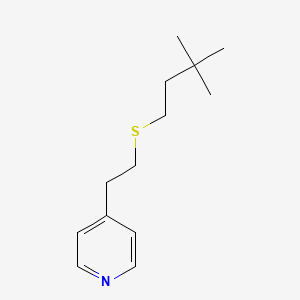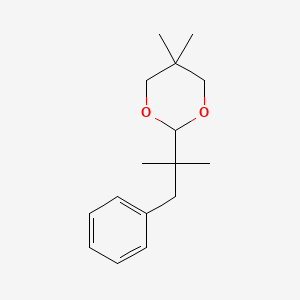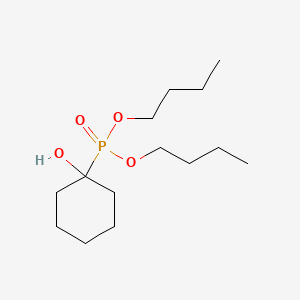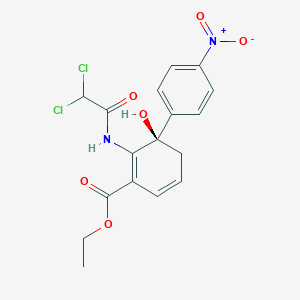
(R-(R*,R*))-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(p-nitrophenyl)ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R-(R*,R*))-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(p-nitrophenyl)ethyl benzoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dichloroacetamido group, a hydroxy group, and a p-nitrophenyl group attached to an ethyl benzoate backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,R*))-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(p-nitrophenyl)ethyl benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Dichloroacetamido Intermediate: This step involves the reaction of dichloroacetyl chloride with an appropriate amine under controlled conditions to form the dichloroacetamido intermediate.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the p-Nitrophenyl Group: This step involves the nitration of a phenyl ring followed by coupling with the intermediate to form the p-nitrophenyl group.
Final Coupling with Ethyl Benzoate: The final step involves esterification or amidation reactions to couple the intermediate with ethyl benzoate, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(R-(R*,R*))-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(p-nitrophenyl)ethyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The dichloroacetamido group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry
In chemistry, (R-(R*,R*))-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(p-nitrophenyl)ethyl benzoate is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its reactive groups allow it to form covalent bonds with specific amino acid residues in proteins, aiding in the elucidation of enzyme mechanisms.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique reactivity makes it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of (R-(R*,R*))-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(p-nitrophenyl)ethyl benzoate involves its interaction with specific molecular targets. The dichloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and nitro groups may also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2′-Oxydiethylamine: This compound shares the dichloroacetamido group but lacks the hydroxy and p-nitrophenyl groups.
2,2-Difluoropropionic acid: Similar in having halogenated functional groups but differs in overall structure and reactivity.
Ethyl bromoacetate: Contains an ester group similar to ethyl benzoate but differs in the presence of a bromine atom instead of the nitro group.
Uniqueness
(R-(R*,R*))-2-(2,2-Dichloroacetamido)-3-hydroxy-3-(p-nitrophenyl)ethyl benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dichloroacetamido and p-nitrophenyl groups in a single molecule is relatively rare, making it a valuable compound for diverse scientific applications.
Properties
CAS No. |
492-79-5 |
|---|---|
Molecular Formula |
C17H16Cl2N2O6 |
Molecular Weight |
415.2 g/mol |
IUPAC Name |
ethyl (3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)cyclohexa-1,5-diene-1-carboxylate |
InChI |
InChI=1S/C17H16Cl2N2O6/c1-2-27-16(23)12-4-3-9-17(24,13(12)20-15(22)14(18)19)10-5-7-11(8-6-10)21(25)26/h3-8,14,24H,2,9H2,1H3,(H,20,22)/t17-/m1/s1 |
InChI Key |
YJEYRNJDAZUHOB-QGZVFWFLSA-N |
Isomeric SMILES |
CCOC(=O)C1=C([C@@](CC=C1)(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl |
Canonical SMILES |
CCOC(=O)C1=C(C(CC=C1)(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



